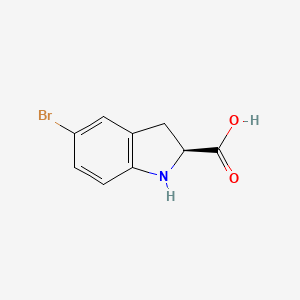

(2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid

説明

(2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid is a chiral indole derivative characterized by a bromine substituent at the 5-position of the indole ring and a carboxylic acid group at the 2-position. The dihydroindole structure introduces partial saturation in the six-membered ring, reducing aromaticity compared to fully unsaturated indoles. The (2S)-stereochemistry is critical for enantioselective interactions in biological systems or asymmetric synthesis . This compound is often utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its hydrochloride salt form is also documented, enhancing solubility for specific applications .

特性

IUPAC Name |

(2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMWUCRGBBSIIL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indole-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and a brominating agent such as bromine or N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives.

科学的研究の応用

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of 5-bromoindole-2-carboxylic acid. For instance, a series of 5-bromoindole-2-carboxamides were synthesized and tested against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. Some compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.35–1.25 μg/mL, demonstrating superior antibacterial activity compared to standard antibiotics like gentamicin and ciprofloxacin .

Antiviral Applications

The indole-2-carboxylic acid derivatives have shown promise as inhibitors of HIV-1 integrase, which is crucial for viral replication. A derivative was found to inhibit the strand transfer activity of HIV-1 integrase with an IC50 value of 0.13 μM. Structural modifications at the C3 position of the indole core significantly enhanced the inhibitory activity, suggesting that these compounds could serve as scaffolds for developing new antiviral agents .

Anticancer Properties

Indole derivatives, including (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylic acid, have been recognized for their anticancer properties. Research has demonstrated that these compounds can disrupt mitotic spindle formation and inhibit cancer cell proliferation. Specifically, one study focused on synthesizing new derivatives targeting the 14-3-3η protein implicated in liver cancer treatment. The most effective compound showed promising results against several liver cancer cell lines, indicating a potential therapeutic application in oncology .

Summary of Findings

Here is a summary table highlighting the key findings regarding the applications of (2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylic acid:

作用機序

The mechanism of action of (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The indole ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound exhibits higher aqueous solubility compared to its free acid form . In contrast, ester derivatives (e.g., ethyl 5-chloroindole-2-carboxylate) are more lipophilic .

- Melting Points : Carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) show higher melting points (~249–250°C) due to intermolecular H-bonding, whereas the target compound’s free acid form likely has a lower melting point .

- Acidity : The benzoic acid analog (5-bromo-2,4-difluorobenzoic acid) has stronger acidity (pKa ~2–3) than indole carboxylic acids (pKa ~4–5) due to electron-withdrawing fluorine substituents .

Key Research Findings

- Stereochemical Impact : The (2S)-configuration in the target compound is crucial for binding to biological targets, as seen in ACE inhibitors like Pentopril .

- Substituent Effects : Bromine at the 5-position enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions .

生物活性

(2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid is a brominated derivative of indole that has garnered attention for its diverse biological activities. This compound, with the molecular formula C9H8BrNO2 and CAS number 1344389-49-6, is characterized by its unique structure, which includes a bromine atom and a carboxylic acid functional group. The following sections detail its biological properties, synthesis methods, and relevant research findings.

Biological Properties

Research indicates that (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid exhibits significant anti-inflammatory , analgesic , antimicrobial , and anticancer properties. The presence of both the bromine substituent and the carboxylic acid group contributes to its pharmacological profile, making it a compound of interest in drug development.

Anticancer Activity

Studies have shown that derivatives of indole-2-carboxylic acids can inhibit various cancer cell lines. For instance, compounds derived from the indole structure have demonstrated promising antiproliferative activity against cancer cells. Specifically, modifications at the C3 position of the indole core have been linked to enhanced activity against HIV-1 integrase and other cancer-related targets. The introduction of halogenated groups has been shown to improve binding interactions within active sites of enzymes involved in cancer progression .

Antimicrobial Activity

The antibacterial properties of (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid have also been documented. In vitro studies have shown high antibacterial activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL for certain derivatives . This suggests a potential application in treating bacterial infections.

Synthesis Methods

The synthesis of (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid typically involves electrophilic aromatic substitution reactions. Bromination is achieved using bromine or N-bromosuccinimide in solvents like acetic acid or dichloromethane. Optimized conditions are essential for high yield and purity, often employing continuous flow reactors for industrial applications .

Table 1: Summary of Biological Activities

Notable Research Findings

- Integrase Inhibition : Recent studies indicate that derivatives of indole-2-carboxylic acids can effectively inhibit HIV-1 integrase, with some compounds achieving IC50 values as low as 0.13 μM .

- EGFR Inhibition : Novel derivatives have been synthesized that act as inhibitors of EGFR tyrosine kinase, showcasing the versatility of the indole scaffold in targeting different biological pathways .

- Antibacterial Efficacy : Compounds derived from (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid have shown superior activity compared to standard antibiotics against specific bacterial strains .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid?

Answer:

Key synthetic routes include:

- Cu-catalyzed cross-coupling : Bromine introduction via CuI-mediated reactions in PEG-400/DMF mixtures, as demonstrated in analogous indole derivatives (50% yield after flash chromatography with 70:30 ethyl acetate/hexane) .

- Ester hydrolysis : Hydrolysis of ethyl indole-2-carboxylate precursors under basic conditions, a method validated for structurally related compounds .

- Chiral resolution : Use of enantiomerically pure starting materials (e.g., (S)-proline derivatives) to ensure stereochemical integrity, as seen in methyl ester analogs .

Advanced: How can researchers resolve contradictions in NMR data for brominated indole derivatives?

Answer:

Contradictions in and NMR assignments can arise from dynamic effects or overlapping signals. Mitigation strategies include:

- 2D NMR experiments : HSQC and COSY to resolve coupling patterns and verify carbon-proton correlations .

- Computational validation : Compare experimental shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA) to identify misassignments .

- Variable-temperature NMR : Detect conformational flexibility or tautomerism that may obscure signal interpretation .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., FAB-HRMS with [M+H]+ peaks, as in ).

- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement and OLEX2 for structure visualization .

- Chiral HPLC : Verify enantiomeric purity using chiral stationary phases (e.g., Chiralpak IA/IB) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) in key bond-forming steps .

- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer of a racemic ester intermediate .

- Dynamic kinetic resolution (DKR) : Combine racemization and selective crystallization under controlled conditions .

Basic: What is the role of the bromine substituent in modulating reactivity or biological activity?

Answer:

- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity at the indole ring, facilitating cross-coupling reactions .

- Steric effects : Hinders rotation at the 5-position, stabilizing specific conformations relevant to receptor binding .

- Metabolic stability : Bromine substitution can reduce oxidative metabolism, enhancing pharmacokinetic profiles in drug discovery .

Advanced: What challenges arise in crystallographic refinement of brominated indole derivatives?

Answer:

- Disorder in heavy atoms : Bromine’s high electron density can cause refinement artifacts. Use SHELXL’s PART instruction to model disorder .

- Twinning : Common in indole crystals due to pseudo-symmetry. Apply TWIN/BASF commands in SHELXL to refine twin fractions .

- High-resolution data : Collect data to ≤1.0 Å resolution to resolve hydrogen bonding networks critical for validating carboxylic acid tautomers .

Advanced: What computational methods predict the compound’s physicochemical or pharmacological properties?

Answer:

- DFT calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity (e.g., nucleophilic attack sites) .

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

- ADMET prediction : Use QikProp or SwissADME to estimate solubility, logP, and metabolic stability .

Basic: How can researchers mitigate byproduct formation during bromination?

Answer:

- Controlled stoichiometry : Limit bromine equivalents to prevent di- or polybromination .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce radical side reactions .

- Temperature modulation : Lower reaction temperatures (0–25°C) to favor mono-bromination .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation products via LC-MS .

- Plasma stability assays : Incubate with human plasma and monitor decomposition over 24 hours using HPLC .

- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to simulate long-term stability .

Advanced: How to address low yields in multi-step syntheses of this compound?

Answer:

- Intermediate trapping : Use in-situ quenching (e.g., aqueous workup) to stabilize reactive intermediates .

- Flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., bromination) .

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。